5-(furan-2-ylmethylidene)-1,3-bis(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(FURAN-2-YL)METHYLIDENE]-1,3-BIS(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a heterocyclic compound that features a furan ring and a diazinane trione structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including antibacterial and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(FURAN-2-YL)METHYLIDENE]-1,3-BIS(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of furan-2-carbaldehyde with 1,3-bis(4-methylphenyl)urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-[(FURAN-2-YL)METHYLIDENE]-1,3-BIS(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and various substituted furan derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, 5-[(FURAN-2-YL)METHYLIDENE]-1,3-BIS(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is studied for its potential antibacterial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit the growth of bacteria and fungi makes it a promising candidate for the treatment of infections .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 5-[(FURAN-2-YL)METHYLIDENE]-1,3-BIS(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves the inhibition of key enzymes in bacterial and fungal cells. The compound interacts with the active sites of these enzymes, preventing them from carrying out their normal functions. This leads to the disruption of essential cellular processes, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 5-[(FURAN-2-YL)METHYLIDENE]-1,3-BIS(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE.
1,3-Bis(4-methylphenyl)urea: Another precursor used in the synthesis.
Furan-2,3-dione derivatives: Oxidation products of the compound.
Uniqueness
The uniqueness of 5-[(FURAN-2-YL)METHYLIDENE]-1,3-BIS(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its ability to undergo a wide range of chemical reactions, making it a versatile building block for the synthesis of various derivatives. Its potential therapeutic properties also make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C23H18N2O4 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-(furan-2-ylmethylidene)-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H18N2O4/c1-15-5-9-17(10-6-15)24-21(26)20(14-19-4-3-13-29-19)22(27)25(23(24)28)18-11-7-16(2)8-12-18/h3-14H,1-2H3 |
InChI Key |
TVVCKXDLHSZJPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)C(=O)N(C2=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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